
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidin-4-one core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl chloride and 1-methylpiperidin-4-one.
Nucleophilic Substitution: The 4-(trifluoromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with 1-methylpiperidin-4-one in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but lacks the piperidin-4-one core.
1-Benzyl-3-methyl-4-piperidone: Similar piperidine core but without the trifluoromethyl group.
Uniqueness
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one is unique due to the combination of the trifluoromethylbenzyl group and the piperidin-4-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H16F3NO |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-18-7-6-13(19)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,11H,6-9H2,1H3 |
InChIキー |
POXXQMLFYLCZDU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


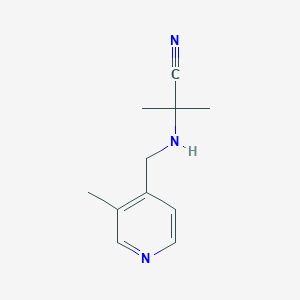
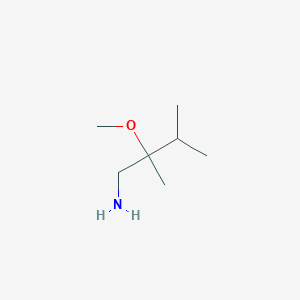
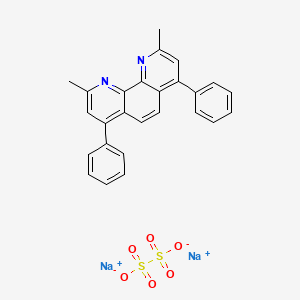
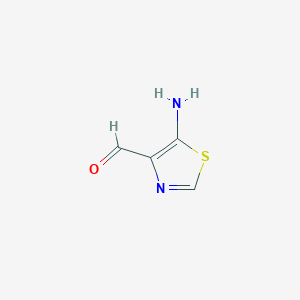

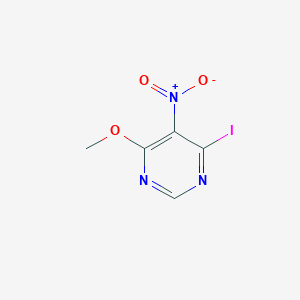
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
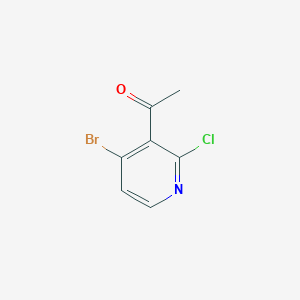
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
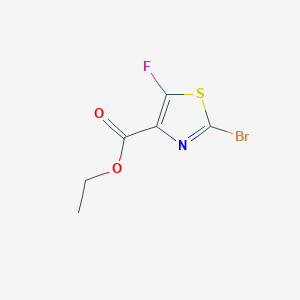
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)


